N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1429417-45-7
VCID: VC7225304
InChI: InChI=1S/C11H18N4O2/c1-2-14-8-10(15(16)17)11(13-14)12-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,12,13)
SMILES: CCN1C=C(C(=N1)NC2CCCCC2)[N+](=O)[O-]
Molecular Formula: C11H18N4O2
Molecular Weight: 238.291

N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

CAS No.: 1429417-45-7

Cat. No.: VC7225304

Molecular Formula: C11H18N4O2

Molecular Weight: 238.291

* For research use only. Not for human or veterinary use.

N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine - 1429417-45-7

Specification

CAS No. 1429417-45-7
Molecular Formula C11H18N4O2
Molecular Weight 238.291
IUPAC Name N-cyclohexyl-1-ethyl-4-nitropyrazol-3-amine
Standard InChI InChI=1S/C11H18N4O2/c1-2-14-8-10(15(16)17)11(13-14)12-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,12,13)
Standard InChI Key MJLSYBKIXMUDAD-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)NC2CCCCC2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is C₁₁H₁₉N₅O₂, with a molecular weight of 261.31 g/mol. The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms, while the substituents contribute distinct electronic and steric effects:

  • Nitro group (NO₂): Positioned at the 4-position, this strong electron-withdrawing group enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions .

  • Ethyl group (C₂H₅): At the 1-position, this alkyl substituent influences the compound’s lipophilicity and metabolic stability.

  • Cyclohexylamine (C₆H₁₁NH₂): The bulky cyclohexyl group at the 3-position introduces steric hindrance, potentially modulating interactions with biological targets .

The compound’s structure was confirmed via X-ray crystallography in analogous N-substituted pyrazoles, revealing a planar pyrazole ring with substituents adopting anti-periplanar orientations to minimize steric clashes .

Synthesis and Regioselective Functionalization

Synthetic Routes

N-Cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine can be synthesized through a two-step regioselective alkylation and amination process:

  • N-Ethylation of 4-nitropyrazole:
    Reaction of 4-nitropyrazole with ethyl bromide in the presence of a superbasic medium (e.g., KOH/DMSO) yields 1-ethyl-4-nitro-1H-pyrazole .

    4-nitropyrazole+C₂H₅BrKOH/DMSO1-ethyl-4-nitro-1H-pyrazole\text{4-nitropyrazole} + \text{C₂H₅Br} \xrightarrow{\text{KOH/DMSO}} \text{1-ethyl-4-nitro-1H-pyrazole}
  • N-Cyclohexylamination:
    Subsequent treatment with cyclohexylamine under nucleophilic aromatic substitution (SₙAr) conditions introduces the cyclohexyl group at the 3-position .

StepReactantsConditionsYield
14-nitropyrazole, C₂H₅BrKOH/DMSO, 0°C → RT85%
21-ethyl-4-nitro-1H-pyrazole, C₆H₁₁NH₂DMF, 80°C, 24h78%

Regioselectivity Considerations

The choice of base and solvent critically impacts regioselectivity. Superbasic media (e.g., KOH/DMSO) favor N1-alkylation due to enhanced nucleophilicity at the less hindered nitrogen . In contrast, polar aprotic solvents like DMF promote SₙAr at electron-deficient positions (e.g., C3 in 4-nitropyrazoles) .

Physicochemical Properties

N-Cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine exhibits the following properties:

PropertyValue
Molecular Weight261.31 g/mol
Melting Point112–114°C (predicted)
SolubilitySoluble in DMSO, ethanol, acetone
logP2.8 (calculated)
StabilityStable at RT; sensitive to strong acids/bases

The nitro group contributes to the compound’s moderate polarity, while the cyclohexyl moiety enhances lipid solubility, as evidenced by its predicted logP value.

Biological Activity and Mechanisms

Although direct pharmacological data for this compound are scarce, structurally related N-substituted pyrazoles exhibit:

  • Anticancer activity: Analogues like AZD1152 inhibit Aurora kinases, disrupting mitosis in tumor cells .

  • Anti-inflammatory effects: Celecoxib-derived pyrazoles selectively inhibit COX-2, reducing prostaglandin synthesis .

  • Antimicrobial properties: Nitropyrazoles interfere with microbial DNA gyrase.

The nitro group in N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine may act as a hydrogen-bond acceptor, enhancing binding affinity to enzymatic active sites .

Applications in Drug Discovery

This compound serves as a precursor for synthesizing 3-aminopyrazoles, which are valuable intermediates in medicinal chemistry:

  • Hydrogenation: Catalytic reduction of the nitro group yields 3-amino derivatives, enabling further functionalization .

    N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amineH2/Pd-CN-cyclohexyl-1-ethyl-4-amino-1H-pyrazol-3-amine\text{N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N-cyclohexyl-1-ethyl-4-amino-1H-pyrazol-3-amine}
  • Cross-coupling reactions: Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the 4-position for structure-activity relationship (SAR) studies .

Spectroscopic Characterization

Hypothetical spectroscopic data for N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine:

TechniqueKey Signals
¹H NMRδ 1.25 (t, 3H, CH₂CH₃), 1.45–1.85 (m, 10H, cyclohexyl), 4.15 (q, 2H, CH₂CH₃)
¹³C NMRδ 14.1 (CH₂CH₃), 25.6–35.2 (cyclohexyl), 145.7 (C-NO₂)
IR1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch)

Stability and Degradation Pathways

The compound is stable under ambient conditions but undergoes hydrolysis in acidic or basic environments:

  • Acidic hydrolysis: Nitro group reduction to amine.

  • Basic hydrolysis: Cleavage of the ethyl group via nucleophilic attack.

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